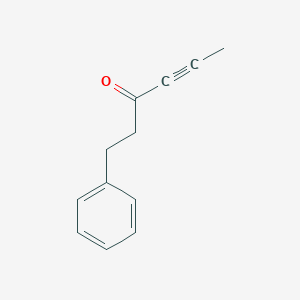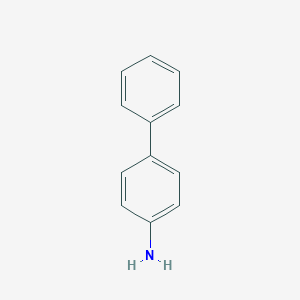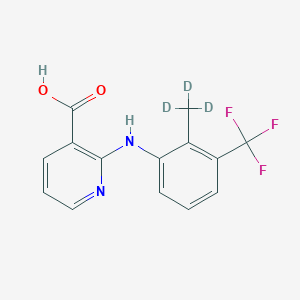
N-(4-Bromofenil)cinnamamida
Descripción general
Descripción
Synthesis Analysis
The synthesis of cinnamamide derivatives, including those similar to N-(4-Bromophenyl)cinnamamide, often involves molecular hybridization approaches, amide formation, and palladium-catalyzed decarboxylative coupling reactions. For example, the synthesis and characterization of N-(3-nitrophenyl)cinnamamide demonstrate the use of single-crystal X-ray diffraction analysis in determining the crystal structure, showcasing a method that could be applicable to N-(4-Bromophenyl)cinnamamide (Jung-Seop Lee et al., 2019). Similarly, the synthesis of α,ω-diarylbutadienes and -hexatrienes via decarboxylative coupling under palladium catalysis offers insights into creating complex structures that could be related to the synthesis of N-(4-Bromophenyl)cinnamamide derivatives (M. Yamashita et al., 2010).
Molecular Structure Analysis
The molecular structure of cinnamamide derivatives is often determined using techniques like X-ray diffraction, which provides detailed information on crystallization patterns, molecular geometry, and intermolecular interactions. The synthesis and characterization of similar compounds indicate that such analysis is crucial for understanding the molecular basis of the compound's reactivity and properties.
Chemical Reactions and Properties
Cinnamamide derivatives undergo a variety of chemical reactions, including halogenation, hydroarylation, and reaction with N-isocyaniminotriphenylphosphorane, leading to a wide range of products with potential pharmaceutical and industrial applications. The bromination of cinnamamide derivatives, for instance, shows the addition of bromine to the C=C double bond, indicating a pathway that might be relevant for modifying N-(4-Bromophenyl)cinnamamide (S. Konovalova et al., 2016).
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
N-(4-Bromofenil)cinnamamida: los derivados han mostrado una promesa significativa en aplicaciones antimicrobianas. Exhiben una fuerte actividad contra diversas cepas de bacterias, incluidas las especies Gram-positivas y Gram-negativas . Los compuestos se han probado por su capacidad para inhibir la formación de biopelículas, lo cual es crucial para combatir las infecciones bacterianas persistentes .
Propiedades Anticancerígenas
Estos compuestos también se han evaluado por su potencial en el tratamiento del cáncer. Los estudios han demostrado que ciertos derivados pueden inducir efectos citotóxicos en diversas líneas celulares cancerosas, incluidas las células de cáncer de cuello uterino, ovárico y de mama . Esto sugiere un uso potencial en el desarrollo de nuevos agentes quimioterapéuticos.
Efectos Antioxidantes
Las propiedades antioxidantes de los derivados de This compound son notables. Se han evaluado mediante ensayos como DPPH y ABTS, que miden la capacidad de neutralizar los radicales libres . Los antioxidantes son importantes para prevenir el estrés oxidativo, que puede provocar enfermedades crónicas.
Actividades Antiinflamatorias y Analgésicas
Algunos derivados de las cinnamamidas, incluidos los que tienen el grupo N-(4-Bromofenil), han exhibido actividades antiinflamatorias y analgésicas . Esto abre posibilidades para su uso en el desarrollo de nuevos medicamentos para el manejo del dolor y la inflamación.
Acciones Antimicrobianas y Antibiopelícula
Específicamente, los derivados han mostrado eficacia contra patógenos Gram-positivos y son particularmente prometedores para tratar infecciones asociadas a biopelículas causadas por Enterococcus faecium . Esta aplicación es crítica en el campo médico, donde las biopelículas pueden complicar las infecciones y resistir los tratamientos estándar.
Diseño y Síntesis de Medicamentos
Las características estructurales de This compound la convierten en un andamiaje interesante para el diseño de medicamentos. Sus derivados se han sintetizado y caracterizado, mostrando potencial para el desarrollo de nuevos agentes antimicrobianos . El proceso de diseño involucra varios quimiotipos, como N-acil-α-aminoácidos y 1,3-oxazoles, que son importantes en la química medicinal.
Direcciones Futuras
The future directions for “N-(4-Bromophenyl)cinnamamide” could involve further studies on its biological activities. For instance, its α-glucosidase inhibitory activity suggests potential applications in the treatment of diabetes . Additionally, its antimicrobial activity indicates potential use in the development of new antimicrobial agents .
Mecanismo De Acción
Target of Action
N-(4-Bromophenyl)cinnamamide and its derivatives have been found to exhibit inhibitory activity against α-glucosidase and cholinesterase enzymes . These enzymes play crucial roles in various biological processes. α-Glucosidase is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels, making it a target for diabetes treatment . Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are involved in the regulation of acetylcholine, a neurotransmitter essential for memory and cognition .
Mode of Action
The mode of action of N-(4-Bromophenyl)cinnamamide involves direct interaction with its targets. For instance, certain cinnamamide derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In the case of α-glucosidase, molecular docking studies have revealed that these compounds interact with key residues of the enzyme, such as His626, Asp469, and Asp568 .
Biochemical Pathways
The inhibition of α-glucosidase and cholinesterase enzymes by N-(4-Bromophenyl)cinnamamide affects the biochemical pathways associated with these enzymes. By inhibiting α-glucosidase, the compound can delay carbohydrate digestion, resulting in a slower release of glucose into the bloodstream . By inhibiting cholinesterase enzymes, the compound can increase the level of acetylcholine in the cerebral cortex, which can slow down the progression of Alzheimer’s disease and improve perception .
Result of Action
The result of N-(4-Bromophenyl)cinnamamide’s action is the modulation of the activities of its target enzymes. This can lead to potential therapeutic effects, such as improved blood glucose control in the case of α-glucosidase inhibition , and enhanced cognitive function in the case of cholinesterase inhibition .
Propiedades
IUPAC Name |
(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHIJOVRKMUDKW-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240107 | |
| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134430-89-0 | |
| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134430-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)










